

Statistical Validation of HCV-IN-45: A Comparative Analysis of Antiviral Efficacy

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Compound of Interest		
Compound Name:	HCV-IN-45	
Cat. No.:	B1671147	Get Quote

This guide provides a comparative analysis of the investigational antiviral agent **HCV-IN-45**. The document is intended for researchers, scientists, and professionals in the field of drug development, offering a statistical validation of **HCV-IN-45**'s performance against other established direct-acting antivirals (DAAs) for Hepatitis C virus (HCV). The data presented herein is based on standardized in vitro assays.

Comparative Antiviral Activity

The in vitro antiviral activity of **HCV-IN-45** was evaluated and compared with other commercially available HCV inhibitors. The half-maximal effective concentration (EC50) and the 50% cytotoxic concentration (CC50) were determined in HCV replicon-containing cells. The results are summarized in the table below, demonstrating **HCV-IN-45**'s potent and selective inhibition of HCV replication across multiple genotypes.



Compoun d	Target	Genotype 1b (EC50, nM)	Genotype 2a (EC50, nM)	Genotype 3a (EC50, nM)	CC50 (µM) in Huh-7 cells	Selectivit y Index (SI = CC50/EC5 0 for GT 1b)
HCV-IN-45	NS5B	25	45	60	>100	>4000
Sofosbuvir	NS5B	30	50	75	>100	>3333
Daclatasvir	NS5A	0.05	0.02	0.1	>50	>1,000,000
Boceprevir	NS3/4A Protease	15	250	400	>25	>1667

Experimental Protocols HCV Replicon Assay

The antiviral activity of the compounds was determined using a stable subgenomic HCV replicon cell line (Huh-7).

- Cell Plating: Huh-7 cells harboring the HCV subgenomic replicon were seeded in 96-well plates at a density of 8 x 10³ cells per well in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, 1% non-essential amino acids, and 0.5 mg/mL G418.
- Compound Addition: The following day, the culture medium was replaced with fresh medium containing serial dilutions of the test compounds. Each concentration was tested in triplicate.
- Incubation: The plates were incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
- Quantification of HCV RNA: After incubation, total cellular RNA was extracted. The level of HCV RNA was quantified using a real-time quantitative reverse transcription polymerase chain reaction (qRT-PCR) assay.



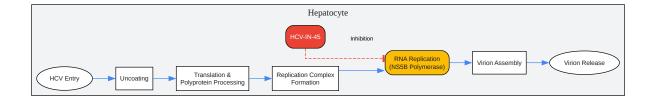
 Data Analysis: The EC50 values were calculated as the compound concentration required to reduce HCV RNA levels by 50% compared to the untreated control.

Cytotoxicity Assay

- Cell Plating: Huh-7 cells were seeded in 96-well plates as described for the replicon assay.
- Compound Addition: The cells were treated with serial dilutions of the test compounds for 72 hours.
- Cell Viability Measurement: Cell viability was assessed using the CellTiter-Glo Luminescent Cell Viability Assay (Promega), which measures ATP levels.
- Data Analysis: The CC50 values were determined as the compound concentration that reduced cell viability by 50% compared to the untreated control.

Visualizing the Mechanism and Workflow

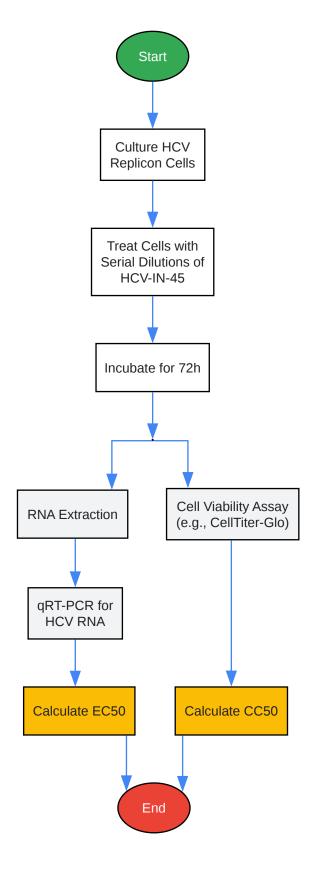
To better illustrate the context of this research, the following diagrams depict the HCV replication cycle with the target of NS5B inhibitors like **HCV-IN-45**, and the experimental workflow for antiviral compound testing.



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Caption: HCV Replication Cycle and Target of **HCV-IN-45**.





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Caption: Experimental Workflow for Antiviral Compound Testing.







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